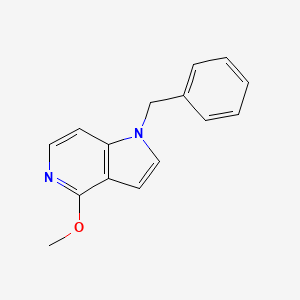

1-Benzyl-4-methoxy-5-azaindole

Description

Overview of Indole (B1671886) and Azaindole Derivatives as Privileged Structures in Drug Discovery

Indole and its derivatives are recognized as "privileged structures" in medicinal chemistry, a term designated for molecular scaffolds capable of binding to multiple biological targets with high affinity. nih.gov This versatility stems from the indole's unique electronic properties and its structural resemblance to endogenous molecules like the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. sci-hub.se The indole nucleus is a core component in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. sci-hub.seresearchgate.net

Azaindoles, also known as pyrrolopyridines, are bioisosteres of indoles, where a carbon atom in the benzene (B151609) ring of the indole is replaced by a nitrogen atom. researchgate.netpharmablock.com This substitution creates a scaffold that can mimic indole in biological systems while offering distinct advantages. nih.gov The introduction of a nitrogen atom can modulate a compound's physicochemical properties such as solubility, lipophilicity, and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.govmdpi.com Furthermore, the nitrogen atom provides an additional site for hydrogen bonding, which can enhance binding affinity and selectivity for a specific biological target. pharmablock.comjst.go.jp Consequently, azaindole derivatives have been extensively investigated and have led to the development of successful drugs, particularly in the field of kinase inhibitors for cancer therapy. pharmablock.comnih.govmdpi.com

Positional Isomers of Azaindoles: Focus on 5-Azaindole (B1197152) and its Distinctive Features

Azaindoles exist as four primary positional isomers, depending on the location of the nitrogen atom in the six-membered ring: 4-azaindole (B1209526), 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). researchgate.netnih.gov Each isomer possesses unique electronic and steric properties that influence its biological activity and potential as a drug scaffold. nih.gov

While 7-azaindole is the most frequently utilized isomer in drug discovery, particularly for kinase inhibitors due to its ability to form bidentate hydrogen bonds with the kinase hinge region, the other isomers are also of significant interest. pharmablock.comnih.gov 5-Azaindole, or 1H-pyrrolo[3,2-c]pyridine, presents a distinct set of characteristics. The nitrogen at the 5-position influences the electron distribution of the bicyclic system, which can affect its reactivity and interaction with biological targets. cymitquimica.com Although less common in marketed drugs compared to the 7-aza isomer, numerous 5-azaindole-containing compounds are in various stages of clinical and preclinical development. pharmablock.com The strategic placement of the nitrogen atom in the 5-azaindole core can lead to improved metabolic stability and altered selectivity profiles for certain targets. nih.gov For instance, in the development of Cdc7 kinase inhibitors, 5-azaindole derivatives were synthesized and evaluated, though in that specific case, they did not show improved activity over other isomers. nih.gov

Table 1: Positional Isomers of Azaindole

| Isomer Name | Systematic Name | Key Features in Medicinal Chemistry |

|---|---|---|

| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | Explored for M1 mAChR PAM agonists and as inhibitors of DprE1 in Mycobacterium tuberculosis. nih.gov Can exhibit enhanced solubility and metabolic stability over the parent indole. pharmablock.com |

| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | The nitrogen at position 5 alters the electronic landscape, influencing target interaction and reactivity. cymitquimica.com Investigated for various kinase inhibitors. nih.gov |

| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | Less common than the 7-aza isomer, but derivatives have shown biological activity, including as kinase inhibitors. nih.govresearchgate.net |

| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | Most widely used isomer, known as a "kinase privileged fragment." jst.go.jp The N7 atom and pyrrole (B145914) NH form key hydrogen bonds with the kinase hinge region. pharmablock.comjst.go.jp |

Significance of 1-Benzyl and 4-Methoxy Substitutions within Azaindole Derivatives

The biological activity and properties of the azaindole scaffold can be finely tuned through the introduction of various substituents. The 1-benzyl and 4-methoxy groups are particularly noteworthy for their ability to modulate a compound's characteristics.

The 1-benzyl group is a common substituent in medicinal chemistry, often introduced to occupy hydrophobic pockets within a target protein's binding site. acs.org N-benzylation can significantly impact a compound's affinity and selectivity. nih.gov For example, in a series of indolylglyoxylamides, the presence and substitution pattern of the benzyl (B1604629) group were found to be critical for affinity to benzodiazepine (B76468) receptors. nih.gov In the context of antimitotic agents, a series of 1-benzyl-4,5,6-trimethoxyindoles demonstrated potent activity, highlighting the importance of the benzyl moiety. nih.gov

Contextualization of 1-Benzyl-4-methoxy-5-azaindole within Contemporary Chemical Research

The specific compound, this compound, combines the structural features discussed above: a 5-azaindole core, an N-benzyl group, and a 4-methoxy substituent. This combination suggests its potential as a scaffold or intermediate in medicinal chemistry research. The 5-azaindole framework provides a bioisosteric alternative to indole with modulated properties. pharmablock.com The N-benzyl group offers a handle to explore hydrophobic interactions with biological targets, while the 4-methoxy group can fine-tune the electronic properties and solubility of the molecule. nih.govchemimpex.com

While specific research focused solely on this compound is not extensively documented in the public domain, the individual components are well-established in the design of bioactive molecules. Research on related structures, such as 1-benzenesulfonyl-4-methoxy-5-azaindole derivatives, indicates the utility of the substituted 5-azaindole core as a building block for more complex molecules with potential therapeutic applications, including as enzyme inhibitors or anticancer agents. The synthesis of such substituted azaindoles often involves multi-step sequences, highlighting the importance of developing efficient and regioselective synthetic methodologies. nih.gov Therefore, this compound represents a logical target for synthesis and biological evaluation in the ongoing search for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methoxypyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-8-10-17(14(13)7-9-16-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHHRTFZSHQBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Methoxy 5 Azaindole and Its Analogs

General Principles of Azaindole SAR in Bioactive Compounds

Azaindoles, bioisosteres of indoles, are considered privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions. The incorporation of a nitrogen atom into the indole (B1671886) scaffold can modulate the compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which in turn affects target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

The azaindole nucleus is a common pharmacophore in numerous kinase inhibitors, where the nitrogen atoms can form critical hydrogen bonds with the hinge region of the ATP-binding site of kinases. The position of the nitrogen atom within the six-membered ring significantly influences the molecule's electronic distribution and three-dimensional shape, thereby affecting its interaction with specific biological targets. For instance, different positional isomers of azaindole (4-aza, 5-aza, 6-aza, and 7-aza) exhibit distinct biological activities and properties. While 7-azaindoles are frequently utilized in drug design, 5-azaindoles and 6-azaindoles have also demonstrated the potential for potent biological activity, in some cases showing improved potency relative to the parent indole.

Role of N1-Benzyl Substitution on Biological Activity and Pharmacophoric Interaction

Variational Analysis of Benzyl (B1604629) Moiety Substituents and their Impact on Potency

The electronic and steric properties of substituents on the benzyl ring can fine-tune the biological activity of 1-benzyl-5-azaindole analogs. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the benzyl ring and, by extension, its interaction with the target protein.

Table 1: Illustrative Impact of Benzyl Ring Substituents on Biological Activity of Heterocyclic Compounds

| Compound ID | Benzyl Substituent (R) | Biological Activity (IC50, µM) |

| 1a | H | 5.2 |

| 1b | 4-Cl | 2.8 |

| 1c | 4-CH3 | 4.5 |

| 1d | 4-OCH3 | 6.1 |

| 1e | 2-Cl | 3.5 |

Note: This table is illustrative and based on general principles observed in related heterocyclic series, as specific SAR data for 1-benzyl-4-methoxy-5-azaindole analogs is not publicly available.

Influence of N-Substitution Patterns on Target Binding

The N1-benzyl group serves as a key pharmacophoric element that can occupy a hydrophobic pocket within the target protein. The flexibility of the benzyl group allows it to adopt various conformations, enabling an induced-fit interaction with the binding site. The nature of the N1-substituent can significantly impact target binding. While a benzyl group provides a bulky, hydrophobic moiety, other substituents, such as smaller alkyl groups or different aryl groups, would alter the binding profile. The presence of the benzyl group is often crucial for establishing a strong interaction with a hydrophobic region of the target, and its removal or replacement with a less lipophilic group can lead to a significant loss of activity.

Significance of 4-Methoxy Group in Modulating Biological Response and Specificity

The methoxy (B1213986) group at the 4-position of the 5-azaindole (B1197152) ring plays a significant role in modulating the electronic properties of the core structure and can directly participate in binding interactions.

Methoxy Group's Contribution to Affinity and Selectivity

The 4-methoxy group is an electron-donating group, which increases the electron density of the azaindole ring system. This can enhance pi-pi stacking interactions with aromatic residues in the binding pocket of a target protein. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue on the target protein. This additional hydrogen bond can significantly contribute to the binding affinity and selectivity of the compound. In some kinase inhibitors, a methoxy group has been shown to be critical for orienting the molecule correctly within the ATP-binding site and for establishing key interactions that lead to potent inhibition. The replacement of the methoxy group with a hydroxyl group can sometimes lead to even stronger interactions, but may also alter the pharmacokinetic properties of the molecule.

Structure-Activity Relationships of Other Substituents on the Azaindole Ring

The biological activity of azaindole derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Modifications at the N-1, C-3, and other positions of the pyridine (B92270) ring can dramatically modulate a compound's potency and selectivity for its biological target.

SAR studies on various azaindole isomers have demonstrated that substitution with alkyl, aryl, carboxamide, and heterocyclic groups are among the most successful strategies for generating potent biological activity. nih.gov While much of this research has focused on the 7-azaindole (B17877) isomer, the principles are broadly applicable to the 5-azaindole scaffold.

The substituent at the N-1 position, occupied by a benzyl group in the parent compound, is crucial for activity. For instance, studies on a series of 5-azaindole isomers revealed that the presence of an N-phenyl group on the pyrrole (B145914) nitrogen was preponderant for the compound's bioactivity against cancer cell lines. researchgate.net As shown in the table below, the N-arylated compound 4b exhibited significantly higher antiproliferative activity compared to its unsubstituted counterpart 5 . researchgate.net

| Compound | N-1 Substituent | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 4b | Phenyl | A2780 | 4.4 ± 0.7 |

| 5 | -H | A2780 | > 50 |

Similarly, in a different series of compounds, the activity varied based on the sulfonamide moiety attached to the N-1 atom of the azaindole ring. Among the tested groups, a p-methylphenyl (p-MeC6H4) group was found to be the most effective in terms of cytotoxic activity. researchgate.netresearchgate.net These findings underscore the importance of an aryl or substituted aryl group at the N-1 position for achieving desired biological effects, suggesting the benzyl group of this compound is a key contributor to its potential activity.

The C3 position of the pyrrole ring is a common site for modification in both indole and azaindole chemistry. However, due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions like acylation at the C3 position of azaindoles can be less straightforward than for the corresponding indoles. researchgate.net Despite these synthetic challenges, C3 substitution is often critical for improving physicochemical properties and biological potency. researchgate.net

In the development of HIV-1 integrase inhibitors based on a 7-azaindole scaffold, the introduction of an aryl group at the C3 position was explored extensively. The SAR from this series indicated that para-substitution on the C3 aryl ring was beneficial for inhibitory activity. nih.gov As detailed in Table 2, compounds with electron-donating groups like methyl (10b ) and methoxy (10d ) at the para position, as well as an electron-withdrawing fluoro group (10e ), all demonstrated significant strand transfer inhibition. nih.gov

| Compound | C3-Aryl Substituent | % Strand Transfer Inhibition (@ 10 µM) |

|---|---|---|

| 10a | Phenyl | 28% |

| 10b | 4-Methylphenyl | 41% |

| 10d | 4-Methoxyphenyl | 46% |

| 10e | 4-Fluorophenyl | 42% |

Furthermore, studies on chalcone-based derivatives of 7-azaindole substituted at the C3 position led to the identification of potent dual-target inhibitors of Haspin and CDK9/CyclinT kinases. nih.gov This highlights the utility of the C3 position for introducing larger, more complex functionalities to engage with specific biological targets.

Comparative SAR Analysis: 5-Azaindole vs. Indole and Other Azaindole Isomers

Azaindoles are bioisosteres of indoles, meaning they are structurally similar and can often elicit comparable biological responses. researchgate.net However, the introduction of a nitrogen atom into the six-membered ring creates four distinct positional isomers (4-, 5-, 6-, and 7-azaindole), each with unique physicochemical and pharmacological properties. researchgate.net

A primary advantage of substituting an indole core with an azaindole is the frequent improvement in aqueous solubility. researchgate.net In one study, all four azaindole isomers demonstrated a more than 25-fold enhancement in solubility compared to the parent indole. pharmablock.com Another study focused on cannabinoid receptor modulators confirmed this trend, showing that 6- and 7-azaindole analogs had improved aqueous solubility over their indole counterparts. nih.gov This increased solubility can lead to better pharmacokinetic properties.

Contrasting Activities: In one series of kinase inhibitors, the 4- and 7-azaindole isomers showed better efficacy than the parent indole, whereas the 5- and 6-azaindole (B1212597) isomers resulted in reduced efficacy. pharmablock.com Conversely, in a study of cytotoxic agents, the 5-azaindole ring was found to be marginally better than the 7-azaindole scaffold. researchgate.netresearchgate.net

Loss of Activity: For a class of CB1 receptor allosteric modulators, replacing the indole ring with a 7-azaindole led to a complete loss of receptor binding. The 6-azaindole analogs retained function but with markedly reduced binding affinity compared to the indole derivatives. nih.gov

Prevalence in Research: Generally, 7-azaindole derivatives are more frequently reported to have high biological activity, particularly as kinase inhibitors, compared to 5-azaindole isomers. researchgate.net The ability of the 7-azaindole core to form specific hydrogen bonds with the hinge region of kinase ATP-binding sites is often cited as a reason for its success in this area. researchgate.net

| Scaffold | Key Physicochemical Property | Observed Biological Activity Trends (Context-Dependent) |

|---|---|---|

| Indole | Lower aqueous solubility | Baseline activity; potent in many compound series nih.gov |

| 4-Azaindole (B1209526) | Significantly enhanced solubility pharmablock.com | Can show improved efficacy over indole (e.g., kinase inhibitors) pharmablock.com |

| 5-Azaindole | Significantly enhanced solubility pharmablock.com | Can show reduced efficacy (kinase inhibitors) pharmablock.com or improved efficacy (cytotoxic agents) researchgate.netresearchgate.net over other isomers |

| 6-Azaindole | Significantly enhanced solubility pharmablock.comnih.gov | Can show reduced efficacy/affinity pharmablock.comnih.gov |

| 7-Azaindole | Significantly enhanced solubility pharmablock.comnih.gov | Often shows improved efficacy (kinase inhibitors) pharmablock.com; can also lead to loss of activity in other contexts nih.gov |

This comparative analysis demonstrates that while the 5-azaindole core of this compound offers advantages in terms of physical properties like solubility, its ultimate biological activity is not guaranteed and depends heavily on the specific interactions it forms with its intended target.

Broader Pharmacological and Biological Applications of 5 Azaindole Derivatives Excluding Clinical Human Data

Anti-cancer Activities and Associated Cellular Mechanisms

5-Azaindole (B1197152) derivatives have emerged as a promising class of compounds in anti-cancer research, exhibiting potent activities through various cellular mechanisms. sci-hub.se Their ability to inhibit cell proliferation, induce apoptosis, and modulate key tumorigenesis pathways underscores their potential as novel therapeutic agents.

Inhibition of Cell Proliferation and Cytotoxicity in Cancer Cell Lines

A significant body of research has demonstrated the potent cytostatic and cytotoxic effects of 5-azaindole derivatives across a diverse range of human cancer cell lines. These compounds have shown efficacy in inhibiting the growth of cancers originating from various tissues, including the cervix, kidney, lung, and breast. nih.govresearchgate.net Notably, their anti-proliferative activity often occurs at sub-micromolar or low-micromolar concentrations. nih.gov

One of the key mechanisms underlying their anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govresearchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, certain 5-azaindole derivatives have demonstrated the ability to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy. nih.govresearchgate.net They have shown comparable toxic effects on both drug-sensitive and drug-resistant cancer cell lines that overexpress drug efflux pumps like P-glycoprotein. nih.gov

Table 1: Cytotoxic Activity of 5-Azaindole Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Origin | GI50 (µM) | Reference |

|---|---|---|---|---|

| CM01 | HeLa | Cervix | 0.25 | nih.gov |

| A549 | Lung | 0.40 | nih.gov | |

| MCF7 | Breast | 0.30 | nih.gov | |

| CM02 | HeLa | Cervix | 0.30 | nih.gov |

| A549 | Lung | 0.50 | nih.gov | |

| MCF7 | Breast | 0.40 | nih.gov | |

| Derivative 25 | HeLa | Cervix | 3.7 | nih.gov |

| HepG2 | Liver | 8.0 | nih.gov | |

| MCF-7 | Breast | 19.9 | nih.gov |

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

Modulatory Effects on Tumorigenesis Pathways

The anti-cancer properties of 5-azaindole derivatives are also attributed to their ability to modulate critical pathways involved in tumorigenesis. A primary target for some of these compounds is the microtubule network, a key component of the cellular cytoskeleton essential for cell division. nih.govresearchgate.net By inhibiting tubulin polymerization, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, cell death. nih.govresearchgate.net Their action on tubulin is often competitive with colchicine, indicating a direct interaction with this protein. nih.govresearchgate.net

In addition to targeting the cytoskeleton, 5-azaindole derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.govresearchgate.netnih.gov They can inhibit the morphogenesis of capillary-like tubes, a key step in the angiogenic process. nih.gov The anti-angiogenic effects, combined with their direct anti-tumor activity, make these compounds particularly promising for cancer therapy. nih.govresearchgate.net Furthermore, some 7-azaindole (B17877) derivatives have been identified as potent inhibitors of kinases such as the transforming growth factor β (TGFβ) receptor kinase and receptor tyrosine kinases like AXL, which play crucial roles in cancer cell growth and proliferation. sci-hub.senih.gov

Antimicrobial Potential, with Emphasis on Anti-tubercular Activity

While the primary focus of much of the research on 5-azaindole derivatives has been on their anti-cancer properties, the broader class of indole-containing compounds has a well-documented history of antimicrobial activity. researchgate.net This includes potential applications against a range of bacterial and fungal pathogens, with a particular emphasis on the development of new agents to combat tuberculosis.

The indole (B1671886) nucleus is a core structure in many compounds that have been explored for their anti-tubercular properties. nih.gov The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents. nih.gov Research into indole derivatives has revealed that a diverse range of functionalized compounds, including simple indoles and fused indoles, possess anti-tubercular activities. nih.gov For instance, certain quinolone derivatives, which share structural similarities with azaindoles, have shown potent and selective activity against Mycobacterium tuberculosis, including multidrug-resistant strains. scialert.net The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. scialert.net

Table 2: Anti-tubercular Activity of Selected Heterocyclic Compounds

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Indole Derivatives | Mycobacterium tuberculosis | Growth inhibition | nih.gov |

| Quinolone Analogues | Mycobacterium tuberculosis | DNA gyrase inhibition | scialert.net |

| 5-Nitrofuran-triazole conjugates | Mycobacterium tuberculosis H37Rv | MIC of 0.25 µg/ml (for compound 8e) | nih.gov |

| 2-Quinolone Carboxamides | Mycobacterium tuberculosis | Promising activity in Microplate Alamar Blue assay | orientjchem.org |

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory and Immunomodulatory Effects

5-Azaindole derivatives and their structural relatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. nih.govresearchgate.net Their ability to modulate the immune response and inhibit key inflammatory pathways suggests their potential therapeutic use in a range of inflammatory conditions.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. rsc.orgmdpi.com For example, certain indole derivatives have been shown to effectively inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammatory responses. rsc.org The mechanism of action can involve the inactivation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the modulation of the mitogen-activated protein kinase (MAPK) pathway, both of which are central to the inflammatory process. mdpi.comfrontiersin.org

Furthermore, some azaindole derivatives have been found to inhibit the CC-chemokine receptor-2 (CCR2), which is implicated in various inflammatory pathologies. nih.gov The immunomodulatory properties of related compounds, such as the macrolide azithromycin, which can regulate cellular processes involved in the inflammation response via the NF-κB signaling pathway, further highlight the potential of heterocyclic compounds in modulating immune function. frontiersin.org

Applications in Neurodegenerative Disease Research

The indole scaffold is a privileged structure in the context of neurodegenerative diseases, and by extension, 5-azaindole derivatives are being investigated for their potential in this area. researchgate.netdoaj.org The multifactorial nature of diseases like Alzheimer's and Parkinson's presents numerous targets for therapeutic intervention, and indole-based compounds have shown promise in addressing several of these. nih.gov

One of the key areas of investigation is the inhibition of cholinesterases (ChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov Reduced levels of acetylcholine are a hallmark of Alzheimer's disease, and ChE inhibitors are a mainstay of current treatment. nih.gov Additionally, indole derivatives are being explored for their ability to inhibit the aggregation of amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.gov

Beyond these specific targets, the neuroprotective effects of these compounds are also linked to their antioxidant and anti-inflammatory properties. researchgate.net By reducing oxidative stress and neuroinflammation, which are common features of neurodegenerative disorders, these molecules may help to slow disease progression. researchgate.netmdpi.com Furthermore, some 7-azaindole derivatives have shown neuroprotective and anti-neuroinflammatory properties through the inhibition of kinases such as mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). nih.gov

Emerging Therapeutic Applications (e.g., Antidiabetic, Antihypertensive)

The therapeutic potential of 5-azaindole derivatives extends beyond the well-established areas of oncology and neurology, with emerging research pointing to their possible utility in treating metabolic and cardiovascular diseases.

In the realm of diabetes research, certain 7-azaindole derivatives have been investigated for their ability to potentiate arginine-induced insulin (B600854) secretion in response to glucose. nih.gov This suggests a potential role for these compounds in the management of type 1 diabetes. nih.gov

For cardiovascular applications, particularly hypertension, the focus has been on the development of new drug classes that act on novel targets. nih.gov While direct evidence for 5-azaindole derivatives as antihypertensive agents is still emerging, the broader class of indole derivatives has been associated with antihypertensive activity. researchgate.net For example, some 7-azaindoles have been discovered as ROCK (Rho Kinase) inhibitors, which could be beneficial for developing treatments for disorders such as hypertension. nih.gov The development of new antihypertensive drugs is crucial for improving blood pressure control and reducing the associated cardiovascular risks. nih.govmdpi.com

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Highly Substituted 1-Benzyl-4-methoxy-5-azaindole Analogs

The advancement of therapeutic agents based on the this compound scaffold is contingent on the availability of efficient and versatile synthetic routes. Future research will likely focus on developing novel, sustainable, and diversity-oriented synthesis strategies to generate a wide array of analogs for structure-activity relationship (SAR) studies.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Sonogashira couplings are powerful tools for functionalizing the azaindole core. nih.govorganic-chemistry.org Research into site-selective functionalization of the 5-azaindole (B1197152) system will be crucial for introducing a variety of substituents. organic-chemistry.org

Multi-Component Reactions (MCRs): One-pot, three-component reactions offer an efficient pathway to highly substituted 7-azaindole (B17877) derivatives and could be adapted for the 5-azaindole scaffold. acs.org These methods are advantageous for creating diverse chemical libraries quickly.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of azaindole derivatives, offering a more sustainable approach compared to classical heating methods. organic-chemistry.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for the production of azaindole intermediates and final compounds.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Suzuki & Stille Couplings | Palladium-catalyzed reactions to form C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at specific positions on the azaindole ring. epo.org | High functional group tolerance, well-established, and versatile for library synthesis. nih.govepo.org |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, useful for creating alkynyl-substituted analogs. nih.gov | Enables the introduction of a linear and rigid alkyne linker for probing protein binding pockets. |

| Buchwald-Hartwig Amination | A palladium-catalyzed C-N bond formation reaction to introduce a wide range of amine functionalities. | Crucial for synthesizing analogs with diverse amine substituents, which often serve as key pharmacophoric elements. |

| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. acs.org | High efficiency, atom economy, and suitability for creating diverse compound libraries. acs.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate chemical reactions. organic-chemistry.org | Reduced reaction times, increased yields, and often cleaner reaction profiles. researchgate.net |

Advanced Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Methodologies

The azaindole scaffold is particularly well-suited for modern drug discovery paradigms like SBDD and FBDD. nih.govnih.gov The 7-azaindole isomer, for instance, is recognized as a versatile scaffold for developing kinase inhibitors, where its pyridine (B92270) nitrogen and pyrrole (B145914) NH group can form crucial bidentate hydrogen bonds with the kinase hinge region. jst.go.jp Similar principles can be applied to the this compound core.

Future research in this area will involve:

Fragment Screening: Utilizing this compound as a core fragment in screening campaigns against various therapeutic targets, particularly protein kinases. nih.govnih.gov The azaindole framework has been successfully used to develop inhibitors for over 90 different kinases. jst.go.jp

Co-crystallization Studies: Obtaining X-ray crystal structures of the scaffold bound to target proteins will provide invaluable insights into its binding mode. This structural information will guide the rational design of more potent and selective inhibitors by identifying key interactions and available pockets for fragment growth. nih.govjst.go.jp

Fragment Growing and Linking: Once a binding mode is established, SBDD principles will be used to "grow" the initial fragment by adding substituents that can occupy adjacent pockets, or by "linking" it with other fragments that bind nearby, to create highly potent lead compounds. astx.comijddd.com The benzyl (B1604629) and methoxy (B1213986) groups on the core scaffold provide immediate vectors for such optimization efforts.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Insights and Predictive Modeling

To accelerate the drug discovery process, a synergistic approach combining computational and experimental methods is essential. This integration allows for a deeper understanding of the molecule's mechanism of action and the prediction of its biological and physicochemical properties.

Key integrated strategies include:

Molecular Docking and Dynamics: Computational docking can predict the binding poses of this compound analogs within a target's active site. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these poses and analyze the dynamic interactions between the ligand and the protein over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and pharmacophore modeling can be employed to build predictive models based on the known activity of a series of analogs. nih.gov These models help in understanding the key structural features required for biological activity and in prioritizing the synthesis of new compounds.

ADME-Tox Modeling: In silico models can predict crucial Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed compounds early in the discovery process. nih.gov This allows for the optimization of not only potency but also drug-like properties, reducing late-stage attrition. For instance, computational tools can predict properties like pKa, which influences solubility and permeability. acs.org

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding orientation and affinity of analogs in the target's active site. nih.govnih.gov | Prioritization of compounds for synthesis; generation of hypotheses on key interactions. |

| Molecular Dynamics (MD) Simulations | Evaluate the stability of the ligand-protein complex and characterize dynamic interactions. nih.gov | Deeper understanding of the binding mechanism and the role of conformational changes. |

| 3D-QSAR | Correlate the 3D structural features of molecules with their biological activity. nih.gov | Predictive models to guide the design of more potent analogs. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. nih.gov | A virtual screening tool to identify novel scaffolds with desired activity. |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity properties. nih.gov | Early identification and mitigation of potential liabilities, leading to compounds with better drug-like properties. |

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A promising therapeutic strategy is the development of single molecules that can modulate several targets simultaneously, an approach known as polypharmacology. The azaindole scaffold has already shown promise in the design of multi-target directed ligands (MTDLs). mdpi.comresearchgate.net

Future opportunities include:

Multi-Target Kinase Inhibitors: Given the success of azaindoles as kinase inhibitors, analogs of this compound could be rationally designed to inhibit multiple kinases involved in cancer progression and angiogenesis. acs.orgnih.govnih.gov This could lead to more effective anti-cancer agents with a reduced likelihood of resistance.

CNS Disorders: Researchers have explored azaindole derivatives as potential multi-target antidepressants with affinities for serotonin (B10506) transporters and various receptors. mdpi.comresearchgate.net The this compound scaffold could be similarly explored for complex neurological disorders by tuning its substituents to achieve a desired multi-target binding profile.

Design of Novel Scaffolds incorporating this compound as a Lead Structure

Beyond direct analog synthesis, this compound can serve as a lead structure for the design of entirely new chemical scaffolds. This involves significant structural modifications to explore new chemical space, potentially leading to compounds with novel biological activities or improved intellectual property positions.

Approaches in this area could involve:

Scaffold Hopping: This technique involves replacing the central azaindole core with other heterocyclic systems while retaining the key pharmacophoric features presented by the benzyl and methoxy substituents. nih.gov This can lead to the discovery of novel chemotypes with improved properties.

Ring System Fusion: Fusing additional rings to the azaindole nucleus could create novel, rigid polycyclic systems. This can lock the molecule into a specific conformation that may be more favorable for binding to a particular target.

Bioisosteric Replacement: Systematically replacing parts of the molecule, such as the benzyl group or the methoxy group, with various bioisosteres can fine-tune the compound's steric, electronic, and physicochemical properties to optimize its therapeutic potential.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Benzyl-4-methoxy-5-azaindole?

Answer:

The synthesis typically involves benzylation of a 5-azaindole precursor. Key steps include:

- Methoxy Introduction : Electrophilic substitution or protection/deprotection strategies using methoxy-containing reagents (e.g., methyl iodide in basic conditions).

- Benzylation : Nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with benzyl boronic acids).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .

Reference Methods : Friedel-Crafts-like alkylation (analogous to benzoyl chloride synthesis ) and cross-coupling reactions.

Advanced: How can researchers optimize reaction yields under varying catalytic conditions?

Answer:

Use Design of Experiments (DOE) to systematically test variables:

- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF) for solubility and reactivity.

- Temperature Gradients : Monitor yield changes at 60°C, 80°C, and reflux conditions.

- Statistical Analysis : Apply ANOVA to identify significant factors and optimize conditions .

Advanced: How to resolve discrepancies in reported NMR spectral data for this compound?

Answer:

- Cross-Validation : Compare experimental H/C NMR with computational predictions (DFT-based tools like Gaussian) and databases (NIST Chemistry WebBook ).

- Deuterated Solvent Consistency : Ensure identical solvents (e.g., CDCl₃ vs. DMSO-d₆) are used, as shifts vary.

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted benzyl halides) that may skew integrations .

Basic: What are best practices for handling moisture-sensitive intermediates during synthesis?

Answer:

- Storage : Use airtight containers under inert gas (Ar/N₂) and desiccants (molecular sieves) .

- Reaction Setup : Conduct reactions in flame-dried glassware with Schlenk lines for air-sensitive steps.

- Monitoring : Employ Karl Fischer titration to quantify residual water in solvents .

Advanced: Which in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity).

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC : C18 column, 254 nm UV detection, isocratic elution (acetonitrile/water, 70:30).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out fragmentation.

- Melting Point : Compare experimental values (e.g., 145–148°C) with literature .

Advanced: How can computational modeling aid in predicting regioselectivity during functionalization?

Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the 5-azaindole core.

- MD Simulations : Model solvent effects on transition states for benzylation reactions.

- Software Tools : Use Gaussian or ORCA for quantum mechanics; VMD for visualization .

Advanced: What strategies mitigate degradation during long-term stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Analytical Tracking : Monitor via HPLC for decomposition products (e.g., demethylation or benzyl cleavage).

- Stabilizers : Add antioxidants (BHT) or lyophilize for solid-state storage .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the 4-methoxy or 1-benzyl positions.

- Pharmacological Profiling : Test analogs against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for binding affinity.

- Data Clustering : Apply PCA (principal component analysis) to correlate structural features with activity .

Basic: How to validate synthetic success in the absence of commercial standards?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.